molecular formula C13H20ClFN2 B1500719 1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride CAS No. 1185310-22-8

1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride

Cat. No.: B1500719
CAS No.: 1185310-22-8
M. Wt: 258.76 g/mol
InChI Key: LUXFPPVKCJQUNS-UHFFFAOYSA-N
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Description

  • Reaction: Aromatic substitution.

  • Conditions: Often requires a catalyst such as palladium or copper complexes.

  • Formation of the 1-(4-Fluoro-phenyl)-ethyl Group

    • Reaction: Alkylation reaction.

    • Conditions: Performed using an alkyl halide in an aprotic solvent.

  • Hydrochloride Formation

    • Reaction: Conversion to the hydrochloride salt.

    • Conditions: Achieved by reaction with hydrochloric acid.

  • Industrial Production Methods

    Industrial production methods may involve more efficient and scalable approaches, often utilizing automated synthesizers and continuous flow reactors to enhance yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride generally involves the following steps:

    • Formation of the Piperidine Ring

      • Reaction: Cyclization of a suitable precursor.

      • Conditions: Typically performed under reflux conditions in the presence of a strong acid.

    Chemical Reactions Analysis

    Types of Reactions

    1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride can undergo various chemical reactions, such as:

    • Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide.

    • Reduction: : Commonly performed using lithium aluminium hydride or sodium borohydride.

    • Substitution: : Often utilizes halogenating agents or nucleophilic substitution with primary amines.

    Common Reagents and Conditions

    • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

    • Reduction Reagents: : Lithium aluminium hydride, sodium borohydride.

    • Substitution Reagents: : Halogenating agents, primary amines.

    Major Products Formed

    The major products from these reactions include various derivatives of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine, depending on the specific reaction and conditions.

    Scientific Research Applications

    1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride has diverse applications in scientific research:

    • Chemistry: : Used as a building block in synthetic chemistry for constructing more complex molecules.

    • Biology: : Investigated for its interactions with biological systems, including binding to specific receptors or enzymes.

    • Medicine: : Explored for potential therapeutic effects, such as acting on neurological pathways or serving as a lead compound in drug discovery.

    • Industry: : Applied in the production of various chemicals and materials.

    Mechanism of Action

    The mechanism by which 1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride exerts its effects involves interaction with molecular targets such as receptors or enzymes, influencing specific pathways:

    • Molecular Targets: : May include neurotransmitter receptors or enzymes involved in metabolic pathways.

    • Pathways Involved: : Affects neurological or biochemical pathways, modulating their activity.

    Comparison with Similar Compounds

    1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride can be compared to other similar compounds:

    • 1-[1-(4-Chloro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride: : Similar structure, different halogen group.

    • 1-[1-(4-Methyl-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride: : Different substituent group.

    • 1-[1-(4-Bromo-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride: : Bromine substituted analogue.

    Properties

    IUPAC Name

    1-[1-(4-fluorophenyl)ethyl]piperidin-4-amine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H19FN2.ClH/c1-10(11-2-4-12(14)5-3-11)16-8-6-13(15)7-9-16;/h2-5,10,13H,6-9,15H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LUXFPPVKCJQUNS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1=CC=C(C=C1)F)N2CCC(CC2)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H20ClFN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30671343
    Record name 1-[1-(4-Fluorophenyl)ethyl]piperidin-4-amine--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30671343
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    258.76 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1185310-22-8
    Record name 1-[1-(4-Fluorophenyl)ethyl]piperidin-4-amine--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30671343
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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